molecular formula C17H21N3O5 B2712128 3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034427-68-2

3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2712128
CAS No.: 2034427-68-2
M. Wt: 347.371
InChI Key: BNNWLMAYJUTYEH-UHFFFAOYSA-N
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Description

3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a combination of piperidine, imidazolidine, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Acetylation: The piperidine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Methoxyphenoxy Group: The acetylated piperidine is reacted with 2-methoxyphenol under conditions that facilitate the formation of the methoxyphenoxyacetyl group.

    Formation of Imidazolidine-2,4-dione: The final step involves the cyclization of the intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)acetylpiperidine: Shares the methoxyphenoxyacetyl group but lacks the imidazolidine-2,4-dione ring.

    4-(2-Methoxyphenoxy)piperidine: Similar structure but without the acetyl and imidazolidine-2,4-dione groups.

    Imidazolidine-2,4-dione derivatives: Compounds with variations in the substituents on the imidazolidine ring.

Uniqueness

3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-24-13-4-2-3-5-14(13)25-11-16(22)19-8-6-12(7-9-19)20-15(21)10-18-17(20)23/h2-5,12H,6-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNWLMAYJUTYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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